molecular formula C10H11NO B3194121 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one CAS No. 79841-13-7

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one

Cat. No. B3194121
CAS RN: 79841-13-7
M. Wt: 161.2 g/mol
InChI Key: SZNJHPIVJBDAIH-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one, also known as MIQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. MIQ belongs to the class of isoquinolone alkaloids and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Synthesis Methods

A range of synthesis methods for derivatives of 2,3-dihydroisoquinolin-4(1H)-one have been developed. For example, one study details the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, demonstrating a process involving allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation (Chen Zhan-guo, 2008). Another study highlights the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or a water-ionic liquid system without additional catalysts (Jiuxi Chen et al., 2007).

Chemical Reactions and Derivatives

The development of novel chemical reactions involving these compounds is another area of focus. A base-catalyzed tandem cyclization process was used for diastereoselective synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives (Prashishkumar K. Shirsat et al., 2018). Additionally, electrochemical methods have been used for synthesizing these compounds, such as utilizing methanol as a C1 source for creating 2,3-dihydroquinazolin-4(1H)-one (Mingzhu Liu et al., 2021).

Biological and Pharmacological Significance

Studies have explored the biological and pharmacological potentials of these compounds. For instance, certain derivatives of 3,4-dihydroquinolin-2(1H)-ones have been identified for their potential significance in these fields (M. Harmata & Xuechuan Hong, 2007).

Green Synthesis Approaches

Green chemistry approaches for synthesizing 2,3-dihydroquinazoline-4(1H)-ones have been developed, emphasizing environmental sustainability. One method involves a one-pot synthesis process in the presence of N-sulfonic acid pyridinium chloride under solvent-free conditions (Seyedeh Bahareh Azimi & J. Azizian, 2016).

properties

IUPAC Name

2-methyl-1,3-dihydroisoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-8-4-2-3-5-9(8)10(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNJHPIVJBDAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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